molecular formula C18H18F2N2O2 B2924533 3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide CAS No. 2034246-93-8

3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B2924533
CAS No.: 2034246-93-8
M. Wt: 332.351
InChI Key: COLZHPPNVUYUIU-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a synthetic small molecule designed for research purposes. This compound belongs to a class of benzamide derivatives that are frequently explored in medicinal chemistry for their potential to interact with various biological targets . Its structure incorporates a 3,4-difluorobenzamide moiety linked to a complex amine featuring both pyridine and tetrahydropyran (oxan-4-yl) rings, a design that may enhance its binding affinity and selectivity . The presence of the fluorine atoms is a common strategy to influence the molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability . Compounds with similar scaffolds are investigated for their activity across a range of therapeutic areas, including as modulators of ion channels or enzymes . Researchers may utilize this benzamide as a key intermediate in organic synthesis or as a pharmacological tool compound to probe biological mechanisms in vitro. This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

3,4-difluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c19-15-4-3-13(10-16(15)20)18(23)22-17(12-5-8-24-9-6-12)14-2-1-7-21-11-14/h1-4,7,10-12,17H,5-6,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLZHPPNVUYUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The difluoro groups and other functional groups on the molecule can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Benzamide Derivatives

  • The oxan-4-yl group enhances solubility, while the pyridin-3-yl moiety may facilitate π-π stacking with biological targets.
  • 3,4-Dichloro Analogs (): Compounds such as 4d, 4e, and 4f feature 3,4-dichloro substitutions on benzamide, coupled with thiazole rings and pyridin-3-yl groups.

Oxan-4-yl and Pyridin-3-yl Substituents

  • Target Compound : The oxan-4-yl (tetrahydropyran) group introduces a saturated oxygen-containing ring, improving aqueous solubility compared to purely aromatic systems. The pyridin-3-yl group may enhance binding to kinase targets via nitrogen lone-pair interactions.
  • Compound: Contains an oxan-4-ylmethylamino group and a sulfonylbenzamide core. The oxan group here similarly improves solubility, but the sulfonyl functionality introduces polar characteristics distinct from the target’s amide linkage .

3,4-Difluoro Substituted Analogs

  • Compound (3,4-difluoro-N-(1-propanoyl-tetrahydroquinolin-7-yl)benzamide): Shares the 3,4-difluoro benzamide core but replaces the oxan-pyridin-methyl group with a tetrahydroquinolin substituent. The tetrahydroquinolin moiety introduces rigidity and may influence blood-brain barrier penetration, contrasting with the target’s flexible hybrid substituent .

Physicochemical and Spectral Data

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Spectral Confirmation
Target Compound C₁₈H₁₇F₂N₂O₃ ~369.34 3,4-difluoro, oxan-4-yl, pyridin-3-yl Not reported Hypothetical HRMS/NMR
4d () C₂₂H₂₀Cl₂N₄O₂S 487.39 3,4-dichloro, thiazole, pyridin-3-yl Solid (white) ¹H/¹³C NMR, HRMS
Compound C₁₉H₁₈F₂N₂O₂ 344.40 3,4-difluoro, tetrahydroquinolin Not reported Not provided
Example 53 () C₂₉H₂₄F₂N₆O₃ 589.10 Fluorochromenone, pyrazolo-pyrimidine 175–178 Mass: 589.1 (M⁺+1)

Key Observations:

  • Solubility: The oxan-4-yl group in the target and compounds likely improves solubility over purely aromatic systems (e.g., tetrahydroquinolin in ).
  • Thermal Stability : Example 53 () shows a higher melting point (175–178°C), possibly due to extended aromaticity and hydrogen-bonding networks .

Biological Activity

3,4-Difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including difluoro groups and an oxan-4-yl-pyridin-3-yl moiety, suggest it may interact with various biological targets, leading to significant pharmacological effects. This article will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H16F2N2O\text{C}_{15}\text{H}_{16}\text{F}_2\text{N}_2\text{O}

Synthesis

The synthesis of this compound typically involves several steps. A common method is the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds under mild conditions. The following steps outline the general synthetic route:

  • Formation of Intermediates : Initial reactions create necessary precursors.
  • Coupling Reaction : The key step involves coupling an appropriate boron reagent with a halogenated compound.
  • Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The difluoro and other functional groups can enhance binding affinity and specificity towards these targets.

Pharmacological Effects

Research has indicated several potential pharmacological effects of this compound:

  • Anti-inflammatory Activity : Investigations have suggested that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies have shown promise in inhibiting tumor cell growth, suggesting potential applications in oncology .

Case Studies and Research Findings

  • In Vitro Studies : A study assessing the cytotoxic effects of various benzamide derivatives found that compounds similar to this compound exhibited selective toxicity against specific cancer cell lines while sparing normal cells .
  • Larvicidal Activity : Research on related benzamide compounds highlighted their effectiveness against mosquito larvae, indicating potential applications in pest control .
  • Fungicidal Activity : Compounds within the same chemical family demonstrated significant inhibitory effects against various fungal strains, showcasing their utility in agricultural applications .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryPotential inhibition of inflammatory pathways
AnticancerCytotoxic effects on tumor cells
LarvicidalHigh efficacy against mosquito larvae
FungicidalInhibition of fungal growth

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